6-Bromo-2-cyclopropylaminopyridine
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Overview
Description
6-Bromo-2-cyclopropylaminopyridine is a chemical compound with the molecular formula C8H9BrN2 and a molecular weight of 213.07 g/mol It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a cyclopropylamine group at the 2nd position
Scientific Research Applications
6-Bromo-2-cyclopropylaminopyridine has several applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of potential therapeutic agents.
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure may be explored for the design of new materials with specific electronic or physical properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-cyclopropylaminopyridine typically involves the bromination of 2-cyclopropylaminopyridine. One common method is the direct bromination of 2-cyclopropylaminopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-cyclopropylaminopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids or esters, and bases like potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl or alkyl-aryl compounds.
Reduction Reactions: Products include dehalogenated pyridines or reduced pyridine derivatives.
Mechanism of Action
The mechanism of action of 6-Bromo-2-cyclopropylaminopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The cyclopropylamine group can influence the compound’s binding affinity and selectivity for these targets. The exact molecular targets and pathways involved would depend on the specific derivative or analog being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-cyclopropylaminopyridine: Similar structure but with the bromine atom at the 2nd position.
6-Chloro-2-cyclopropylaminopyridine: Similar structure but with a chlorine atom instead of bromine.
6-Bromo-2-aminopyridine: Lacks the cyclopropyl group.
Uniqueness
6-Bromo-2-cyclopropylaminopyridine is unique due to the presence of both the bromine atom and the cyclopropylamine group. This combination provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
6-bromo-N-cyclopropylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-2-1-3-8(11-7)10-6-4-5-6/h1-3,6H,4-5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNCWXUWAUGKSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671674 |
Source
|
Record name | 6-Bromo-N-cyclopropylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-20-8 |
Source
|
Record name | 6-Bromo-N-cyclopropylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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